5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
6-hydroxy-5-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5S2/c20-12-11(13(21)16-14(25)15-12)18-17-9-2-1-3-10(8-9)26(22,23)19-4-6-24-7-5-19/h1-3,8H,4-7H2,(H3,15,16,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHSYLNGKNVGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N=NC3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiobarbituric acid derivatives are a versatile class of compounds with structural modifications primarily at the C-5 position. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological activities:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent on Phenyl Ring | Melting Point (°C) | Yield (%) | Key Features |
|---|---|---|---|---|
| Target Compound | 3-(Morpholinosulfonyl)phenyl | Not reported | Not reported | Polar sulfonyl group with morpholine; potential enhanced solubility/bioactivity |
| 5-(2-(4-Methoxyphenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (4′e) | 4-Methoxy | 280–282 | 77 | Electron-donating group; moderate yield |
| 5-(2-(4-(Methylthio)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (4′f) | 4-Methylthio | >300 | 85 | High thermal stability; sulfur-containing substituent |
| 5-(2-(4-(Trifluoromethoxy)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (4′g) | 4-Trifluoromethoxy | >300 | 77 | Strong electron-withdrawing group; potential metabolic resistance |
| 5-(2-(2-Nitrophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (4′h) | 2-Nitro | 277–279 | 75 | Electron-withdrawing nitro group; may enhance reactivity |
| 1,3-Diethyl-5-(2-phenylhydrazineylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (4′k) | Phenyl (N-ethylated core) | 192–193 | 85 | Lower melting point due to alkylation; improved lipophilicity |
Key Observations
Electron-Withdrawing Groups (e.g., 4′-trifluoromethoxy in 4′g): Increase electrophilicity, which may enhance reactivity in nucleophilic environments . Morpholinosulfonyl Group (Target Compound): Combines sulfonyl’s polarity with morpholine’s solubility, likely improving pharmacokinetic properties compared to simpler substituents .
Thermal Stability :
- Compounds with sulfur-containing groups (e.g., 4′f) or trifluoromethoxy (4′g) exhibit high melting points (>300°C), suggesting strong intermolecular interactions . The target compound’s thermal behavior remains uncharacterized but may align with these trends.
Biological Activities: Anticonvulsant Activity: Derivatives like 1-(substituted phenyl)-3-[(5-substituted phenyl)-1,3,4-thiadiazol-2-yl]-2-thioxodihydropyrimidines show potent activity in the MES test with reduced neurotoxicity compared to phenytoin . Anti-Biofilm Effects: MHY1387 (5-[4-hydroxy-3,5-methoxybenzyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) inhibits Pseudomonas aeruginosa biofilms at pM concentrations . Anti-Inflammatory/Antioxidant Effects: Compounds like 5-[4-hydroxy-3-methoxybenzyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (2d) scavenge ROS and ONOO⁻, linking structural motifs to oxidative stress modulation .
Q & A
Q. What are the optimal synthetic routes for 5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiosemicarbazides and carbonyl precursors. For example, refluxing in ethanol or DMF with acetic acid as a catalyst (60–80°C, 2–4 hours) is common. Yield optimization requires pH control (~4–6) and stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazine to ketone). Monitoring via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) ensures reaction progress .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key structural features do they confirm?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of thioxo (C=S, ~1200–1250 cm⁻¹) and dione (C=O, ~1650–1750 cm⁻¹) groups.
- NMR : H NMR identifies hydrazone protons (δ 10–12 ppm) and aromatic protons from the morpholinosulfonyl group (δ 7–8 ppm). C NMR resolves carbonyl carbons (~170–180 ppm).
- UV-Vis : Absorbance near 300–350 nm indicates π→π* transitions in the conjugated hydrazone system .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Screen for antimicrobial activity using disk diffusion assays (e.g., against E. coli and S. aureus), or assess enzyme inhibition (e.g., acetylcholinesterase for neurological applications). Use IC₅₀ determinations via spectrophotometric methods (e.g., Ellman’s assay) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or binding interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates binding to target proteins (e.g., kinases), guided by morpholinosulfonyl group’s hydrogen-bonding potential .
Q. What strategies resolve contradictions in observed vs. theoretical spectroscopic data (e.g., unexpected splitting in NMR)?
Q. How can reaction mechanisms be validated for derivatives of this compound?
- Methodological Answer : Isotopic labeling (e.g., N in the hydrazone moiety) tracks reaction pathways via MS/MS fragmentation. Kinetic studies under varying temperatures (Arrhenius plots) and solvent polarities (e.g., DMSO vs. ethanol) elucidate rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
